4-iodo-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a quinazolinone core, a pyrazole ring, and an iodine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with various nitrogen nucleophiles such as formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and thiocarbonohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against HePG-2 and MCF-7 cell lines.
Biological Studies: The compound can be used to study the inhibition of LuxR-type receptors, which are involved in bacterial quorum sensing.
Chemical Biology: It serves as a tool for investigating the biological activities of quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as DNA and proteins. In the context of its anticancer activity, the compound is believed to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting cell proliferation . Additionally, it can inhibit LuxR-type receptors, affecting bacterial communication and virulence .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-2-phenyl-4H-benzoxazin-4-one: A precursor in the synthesis of the target compound.
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a quinazolinone core, a pyrazole ring, and an iodine substituent. This structural complexity contributes to its diverse biological activities and potential as a multi-target therapeutic agent.
Properties
Molecular Formula |
C12H8IN5O2S |
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Molecular Weight |
413.20 g/mol |
IUPAC Name |
4-iodo-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H8IN5O2S/c13-7-5-14-16-9(7)10(19)17-18-11(20)6-3-1-2-4-8(6)15-12(18)21/h1-5H,(H,14,16)(H,15,21)(H,17,19) |
InChI Key |
INBBITKLYJKWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=C(C=NN3)I |
Origin of Product |
United States |
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